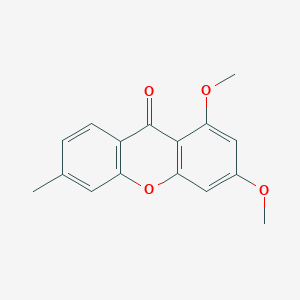
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one is a synthetic intermediate and a derivative of xanthone. Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities. This compound has been used in the synthesis of fluorescein derivatives, as well as compounds with anticancer or acetylcholinesterase inhibitory activities .
Preparation Methods
The synthesis of xanthones, including 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one, involves several approaches:
Classical Condensation: This method involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another approach involves reacting an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acid with arynes.
Chemical Reactions Analysis
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one undergoes various chemical reactions:
Scientific Research Applications
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-6-methyl-9H-xanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its acetylcholinesterase inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction can modulate various biological pathways, including those involved in neurotransmission .
Comparison with Similar Compounds
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one can be compared with other xanthone derivatives:
3,6-Dimethoxy-9H-xanthen-9-one: This compound is also a synthetic intermediate and has similar applications in the synthesis of fluorescein derivatives.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its anticancer properties, this compound has different substitution patterns that influence its biological activity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: This compound has shown potent inhibitory activities against certain cancer cell lines.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
57615-53-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1,3-dimethoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C16H14O4/c1-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(19-3)15(14)16(11)17/h4-8H,1-3H3 |
InChI Key |
SSXLDPBOTUERIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















